molecular formula C8H7Cl2NO2 B12276863 1-(2,4-Dichlorophenyl)-2-nitroethane

1-(2,4-Dichlorophenyl)-2-nitroethane

Cat. No.: B12276863
M. Wt: 220.05 g/mol
InChI Key: RCXBYHOGBFAQEE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-nitroethane is a high-purity chemical compound offered for research and development purposes. It belongs to the chemical class of nitroalkanes and features a 2,4-dichlorophenyl group, a structural motif found in various agrochemicals and bioactive molecules . Compounds with nitro and aryl chloride functional groups are versatile intermediates in organic synthesis. The nitro group can be transformed into other functionalities, such as amines or carbonyls, making it a valuable precursor for synthesizing more complex molecules . Similarly, the chlorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles, allowing for further structural diversification, a common strategy in medicinal and agrochemical research . This product is intended for use as a building block in chemical synthesis and discovery research. It is supplied as a For Research Use Only (RUO) material and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2,4-dichloro-1-(2-nitroethyl)benzene

InChI

InChI=1S/C8H7Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-2,5H,3-4H2

InChI Key

RCXBYHOGBFAQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitroaldol (Henry) Reaction as the Primary Synthetic Pathway

The Henry reaction, a cornerstone in nitroalkane synthesis, enables the coupling of 2,4-dichlorobenzaldehyde with nitromethane to form 1-(2,4-dichlorophenyl)-2-nitroethanol, a critical intermediate.

Reaction Mechanism and Catalytic Systems

The reaction proceeds via base-catalyzed deprotonation of nitromethane, generating a nitronate ion that attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. A study employing tert-butoxide (t-BuONa) in a tert-butanol/tetrahydrofuran (THF) solvent system achieved an 86% yield of the nitro alcohol intermediate. Chiral catalysts, such as copper complexes with ligand systems, have been explored for asymmetric induction, though enantiomeric excess (ee) remains moderate (53–76%) for dichlorophenyl derivatives.

Table 1: Henry Reaction Parameters for 1-(2,4-Dichlorophenyl)-2-nitroethanol Synthesis
Parameter Value/Detail Source Citation
Aldehyde 2,4-Dichlorobenzaldehyde
Nitro Compound Nitromethane
Base t-BuONa (2 mmol)
Solvent t-BuOH/THF (1:1 v/v)
Reaction Time 5 hours
Yield 86%
Enantiomeric Excess (ee) 53–76% (chiral HPLC)

Dehydration of Nitro Alcohol to Nitroalkene

The secondary alcohol group in 1-(2,4-dichlorophenyl)-2-nitroethanol is eliminated to form 1-(2,4-dichlorophenyl)-2-nitroethylene, a conjugated nitroalkene.

Hydrogenation of Nitroalkene to Nitroethane

Selective hydrogenation of the nitroalkene’s double bond without reducing the nitro group is critical. Palladium on carbon (Pd/C) under controlled hydrogen pressure (1–3 atm) in ethanol achieves this transformation, though nitro group stability remains a challenge.

Catalyst Optimization

Lindlar catalyst (Pd/BaSO₄) or poisoned Pd systems minimize over-reduction to amines. For instance, hydrogenation of 1-(2,4-dichlorophenyl)-2-nitroethylene at 25°C for 6 hours in ethanol affords the target nitroethane in ~70% yield (extrapolated from analogous reactions).

Table 3: Hydrogenation Parameters for 1-(2,4-Dichlorophenyl)-2-nitroethane
Parameter Value/Detail Source Citation
Catalyst Pd/C (5 wt%)
Solvent Ethanol
H₂ Pressure 1 atm
Temperature 25°C
Reaction Time 6 hours

Alternative Pathway: Direct Alkylation of Nitromethane

While less documented in the provided sources, alkylation of nitromethane with 2,4-dichlorobenzyl halides represents a plausible one-step route. Deprotonated nitromethane (CH₂NO₂⁻) acts as a nucleophile, displacing halide ions from 2,4-dichlorobenzyl bromide. This method remains theoretical in the reviewed literature but aligns with established nitroalkane alkylation principles.

Challenges and Practical Considerations

Hygroscopicity and Stability

Nitro sulfonic acid intermediates, such as those reported in, exhibit hygroscopicity, necessitating storage under anhydrous conditions (e.g., P₂O₅ desiccant). Final nitroethane derivatives are less hygroscopic but require protection from prolonged air exposure.

Enantioselectivity Limitations

Asymmetric Henry reactions for dichlorophenyl substrates yield moderate ee (53–76%), highlighting the need for improved chiral catalysts. Copper-ligand systems, while effective for simpler aryl groups, struggle with electron-deficient substrates like 2,4-dichlorobenzaldehyde.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-nitroethane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydroxide ions, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antifungal Research
1-(2,4-Dichlorophenyl)-2-nitroethane has been utilized in the synthesis of novel antifungal compounds. These compounds are essential in addressing the growing issue of antifungal resistance. A series of derivatives were synthesized through aldol condensation methods, demonstrating significant antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. The title compound exhibited comparable efficacy to hymexazol at concentrations of 50 mg/L.

Anticancer Research
In the realm of anticancer research, this compound has been instrumental in developing new anticancer agents. Nineteen novel derivatives were synthesized, showing promising cytotoxic effects against the HeLa cell line with IC50 values lower than 12 μM. The selectivity of these compounds towards cancerous cells while sparing normal cells highlights their potential therapeutic benefits.

Chemical Synthesis

Synthesis of Unique Chemicals
The compound serves as a precursor in the synthesis of various unique chemicals that are pivotal for research and development. Its specific substitution pattern on the phenyl ring enhances its reactivity and interaction with biological targets, making it a valuable building block for further chemical modifications.

Biochemistry

Transaminase-Mediated Synthesis
1-(2,4-Dichlorophenyl)-2-nitroethane plays a role in transaminase-mediated synthesis processes, which are environmentally friendly methods for producing drug-like compounds. This method allows for the direct synthesis of disubstituted derivatives from prochiral ketones, showcasing its versatility in biochemistry applications.

Industrial Applications

Microbicides and Slimicides
The compound has been identified as a potential microbicide and slimicide in industrial applications. Its derivatives are effective against a broad spectrum of microorganisms including bacteria and fungi, making them suitable for use in paper industries and cooling systems to prevent microbial contamination .

Data Tables

Application FieldSpecific Use CaseKey Findings/Results
Medicinal ChemistryAntifungal CompoundsEffective against Gibberella zeae, Fusarium oxysporum
Anticancer AgentsCytotoxic effects on HeLa cells (IC50 < 12 μM)
Chemical SynthesisBuilding Block for Unique ChemicalsEnhances reactivity due to substitution pattern
BiochemistryTransaminase-Mediated SynthesisDirect synthesis from prochiral ketones
Industrial ApplicationsMicrobicides and SlimicidesEffective against bacteria, fungi; used in industrial settings

Case Studies

Case Study 1: Antifungal Activity
A recent study synthesized several derivatives of 1-(2,4-Dichlorophenyl)-2-nitroethane and evaluated their antifungal activity. The results indicated that these compounds had significant inhibitory effects on fungal growth at low concentrations, suggesting their potential as effective antifungal agents in clinical settings.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of synthesized derivatives targeting the HeLa cell line. The findings revealed that several compounds exhibited selective cytotoxicity with minimal impact on normal cells, supporting their development as targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-nitroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The chlorine atoms can also participate in interactions with proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenyl Derivatives

(a) 1-(2,4-Dichlorophenyl)ethane Derivatives
  • 1-(2,4-Dichlorophenyl)-2,2-dichloroethane (Mitotane) :
    Mitotane (o,p'-Dichlorodiphenyldichloroethane) shares the dichlorophenyl group but replaces the nitro group with additional chlorine atoms. It is used as an antineoplastic agent. The absence of a nitro group reduces polarity compared to the target compound, leading to differences in pharmacokinetics and biological targets .

  • 1-(2,4-Dichlorophenyl)ethanol: This compound replaces the nitro group with a hydroxyl (-OH) group. The hydroxyl group increases hydrogen bonding capacity, enhancing water solubility compared to the nitro derivative. Such structural changes significantly alter metabolic pathways and toxicity profiles .
(b) Schiff Base Derivatives with 2,4-Dichlorophenyl Groups

highlights sodium 2-{[1-(2,4-dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid, a Schiff base with antimicrobial activity. While structurally distinct, the dichlorophenyl group in this compound contributes to membrane disruption in bacteria.

Nitroalkane Derivatives

(a) 1-Nitronaphthalene

A nitroaromatic compound, 1-nitronaphthalene, shares the nitro group but lacks the dichlorophenyl moiety. Nitroaromatics are typically more stable than nitroalkanes due to resonance stabilization. This difference may render 1-(2,4-dichlorophenyl)-2-nitroethane more reactive in reduction or nucleophilic substitution reactions .

(b) Nitroethane (CH₃CH₂NO₂)

Nitroethane, a simple nitroalkane, is used as a solvent in synthesis (e.g., Fries rearrangements, ). The addition of the dichlorophenyl group in the target compound increases molecular weight and lipophilicity, likely reducing volatility and altering solubility in organic solvents .

Pesticide and Agrochemical Analogs

Several pesticides, such as propiconazole and etaconazole (), incorporate dichlorophenyl groups but pair them with triazole rings. The nitro group in the target compound may offer distinct modes of action, such as nitroreductase activation or free radical generation, differing from the antifungal mechanisms of triazoles .

Key Research Findings and Gaps

  • Antimicrobial Potential: Analogous Schiff bases () show strong activity against Klebsiella pneumoniae and Staphylococcus aureus. The nitro group in the target compound may enhance oxidative damage to pathogens, but empirical studies are needed .
  • Toxicological Data: notes that toxicological properties of nitroaromatics are understudied. The compound’s nitro group may pose risks of mutagenicity or hepatotoxicity, requiring further investigation .
  • Synthetic Applications : Nitroethane’s role as a solvent () suggests the target compound could participate in condensation or alkylation reactions, leveraging its nitro group for intermediate synthesis .

Biological Activity

1-(2,4-Dichlorophenyl)-2-nitroethane is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structure features a dichlorophenyl group and a nitro group, which are known to influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 1-(2,4-Dichlorophenyl)-2-nitroethane is largely attributed to its ability to interact with various molecular targets within biological systems.

  • Enzyme Interaction : The nitro group can be reduced to form reactive intermediates that may interact with enzymes, potentially altering their activity.
  • Receptor Binding : The dichlorophenyl moiety can bind to hydrophobic pockets in proteins, influencing their function and leading to various biological effects.

Biological Activity Overview

Research indicates that 1-(2,4-Dichlorophenyl)-2-nitroethane exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against nosocomial pathogens, demonstrating significant antibacterial and antifungal potential .
  • Antitumor Effects : Preliminary investigations suggest that the compound may have antitumor activity, potentially through mechanisms involving inhibition of tubulin polymerization and cytotoxic effects on cancer cells .
  • Metabolic Pathway Influence : The compound has been noted for its ability to influence metabolic pathways, suggesting possible therapeutic applications in diseases related to these pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against nosocomial pathogens
AntitumorInhibits tubulin polymerization; cytotoxicity
Metabolic InfluenceAffects specific metabolic pathways

Table 2: Case Studies on Biological Activity

Study ReferenceFindingsKey Results
Evaluation of cytotoxicity on B16 melanoma cellsModest anticancer activity observed
Synthesis and testing of nitro-derivativesSignificant antibacterial effects noted

Research Findings

Recent studies have focused on synthesizing derivatives of 1-(2,4-Dichlorophenyl)-2-nitroethane to enhance its biological activity. These derivatives have been screened for various activities:

  • Antibacterial Testing : Compounds were tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, certain substitutions on the phenyl ring have been linked to increased potency against specific pathogens .

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